molecular formula C22H23F2N7OS B12431871 N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide CAS No. 1109283-93-3

N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide

Cat. No.: B12431871
CAS No.: 1109283-93-3
M. Wt: 471.5 g/mol
InChI Key: SFILVHFYISPBOI-IEBWSBKVSA-N
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Description

N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorocyclohexyl group, a pyrazolyl-pyrimidinyl moiety, and a thiophene carboxamide group, making it an interesting subject for research and development.

Preparation Methods

The synthesis of N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions . These reactions typically require specific conditions such as the presence of O-acyl oximes and α-amino ketones, which act as internal oxidants and three-atom-unit components, respectively.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of amino and thiophene groups allows for oxidation reactions under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluorocyclohexyl and pyrazolyl-pyrimidinyl groups can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as copper catalysts, O-acyl oximes, and α-amino ketones are commonly used in the synthesis and modification of this compound

    Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties.

Scientific Research Applications

N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

When compared to similar compounds, N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

This detailed analysis highlights the significance and potential of this compound in various scientific domains

Properties

CAS No.

1109283-93-3

Molecular Formula

C22H23F2N7OS

Molecular Weight

471.5 g/mol

IUPAC Name

N-[(1R,6R)-6-amino-2,2-difluorocyclohexyl]-5-methyl-4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C22H23F2N7OS/c1-12-15(6-18(33-12)21(32)29-19-17(25)4-3-5-22(19,23)24)16-9-28-31-11-13(7-26-20(16)31)14-8-27-30(2)10-14/h6-11,17,19H,3-5,25H2,1-2H3,(H,29,32)/t17-,19-/m1/s1

InChI Key

SFILVHFYISPBOI-IEBWSBKVSA-N

Isomeric SMILES

CC1=C(C=C(S1)C(=O)N[C@@H]2[C@@H](CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)C5=CN(N=C5)C

Canonical SMILES

CC1=C(C=C(S1)C(=O)NC2C(CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)C5=CN(N=C5)C

Origin of Product

United States

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